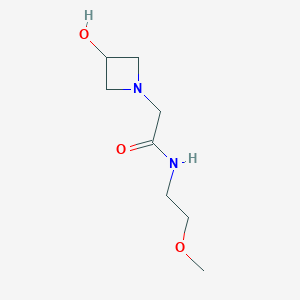
(2E)-3-(呋喃-2-基)-1-(3-羟基氮杂环丁-1-基)丙-2-烯-1-酮
描述
(2E)-3-(Furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it an attractive candidate for further study.
科学研究应用
化学合成和生物活性
大量研究探索了与 (2E)-3-(呋喃-2-基)-1-(3-羟基氮杂环丁-1-基)丙-2-烯-1-酮相关的化合物的化学合成及其潜在生物活性。一项研究重点关注包含呋喃-2-基团的新型衍生物的设计、合成和药理学评估,揭示了测试化合物中显着的抗抑郁和抗焦虑活性 (J. Kumar 等,2017)。这些发现证明了此类化合物治疗精神疾病的治疗潜力。
光物理性质
对包括 (E)-3-(呋喃-2-基) 基团的查耳酮衍生物的光物理性质的研究表明,这些化合物表现出显着的溶剂致变色效应,由于其电荷转移相互作用,表明在分子电子学和光子学中具有潜在应用 (Rekha Kumari 等,2017)。这些特性可用于开发用于电子设备的新材料。
抗菌活性
已经研究了源自 (3-(呋喃-2-基)-1-(4-吗啉苯基)丙-2-烯-1-酮) 的新型合成吡唑衍生物的抗菌活性,显示出对某些细菌有希望的效果,表明有潜力开发新的抗菌剂 (A. B. S. Khumar 等,2018)。此类化合物可有助于应对抗生素耐药性的挑战。
分子对接和抗肿瘤特性
另一项研究合成了席夫碱化合物及其镧系元素配合物,表现出抗菌、抗真菌、抗氧化和抗肿瘤特性。这表明在开发具有抗癌特性的新药中具有潜在应用 (A. Abu-Yamin 等,2022)。对这些化合物的探索可能会促进癌症治疗的进步。
属性
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)4-3-9-2-1-5-14-9/h1-5,8,12H,6-7H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFCBQDUVXLOBO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol](/img/structure/B1468748.png)
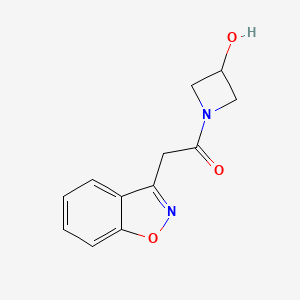


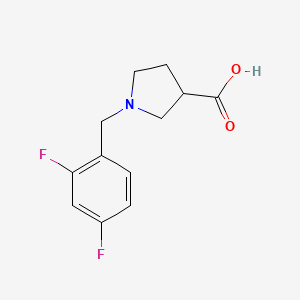


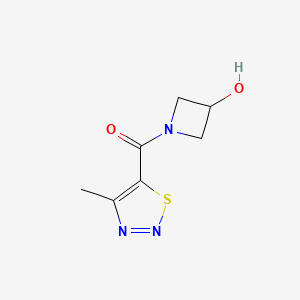
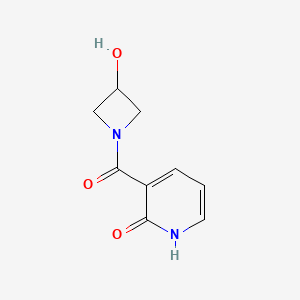
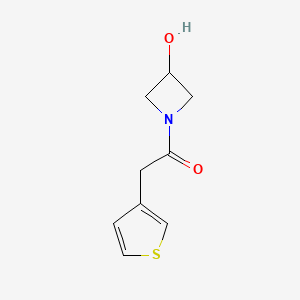

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)
